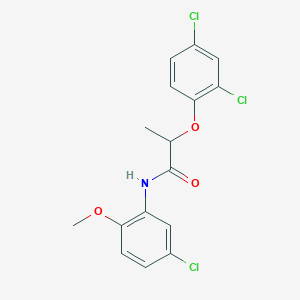
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as Clomazone, is a widely used herbicide that belongs to the family of chloroacetanilide compounds. It is used to control weeds in various crops such as soybeans, corn, and peanuts.
作用機序
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide works by inhibiting the biosynthesis of carotenoids in plants, which are essential for photosynthesis and plant growth. This results in the death of the targeted weeds. N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is absorbed by the roots and foliage of plants and translocated to the growing points, where it exerts its herbicidal activity.
Biochemical and Physiological Effects:
Studies have shown that N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can cause oxidative stress in plants, leading to the accumulation of reactive oxygen species (ROS) and lipid peroxidation. This can result in damage to the cell membrane, chloroplasts, and other cellular components. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been shown to affect the activity of various enzymes involved in plant metabolism.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is its broad-spectrum activity against a wide range of weeds. It is also relatively safe for non-target organisms and has a low environmental impact. However, N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can be toxic to some crops, and its effectiveness can be affected by factors such as soil type, temperature, and rainfall. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide can be difficult to analyze in soil and water samples due to its low solubility and high adsorption to soil particles.
将来の方向性
There are several areas of research that could be explored in the future regarding N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide. These include the development of new formulations that improve its effectiveness and reduce its environmental impact, the identification of new targets for herbicidal activity, and the investigation of its potential as a tool for studying plant physiology and metabolism. In addition, more research is needed to understand the long-term effects of N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide on soil and water quality and the potential risks to human health and the environment.
合成法
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-methoxyaniline with 2,4-dichlorophenoxyacetic acid. The resulting intermediate is then reacted with propionyl chloride to form N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide. The purity of the compound is ensured through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to be effective in controlling a wide range of weeds, including some that are resistant to other herbicides. In addition, N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide has been found to have minimal impact on non-target organisms such as earthworms and bees.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3/c1-9(23-14-5-3-10(17)7-12(14)19)16(21)20-13-8-11(18)4-6-15(13)22-2/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBLAGXZALNGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5106273.png)
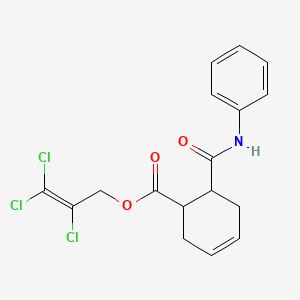
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5106296.png)

![3-bromo-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5106307.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(methylthio)propanamide](/img/structure/B5106322.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B5106329.png)
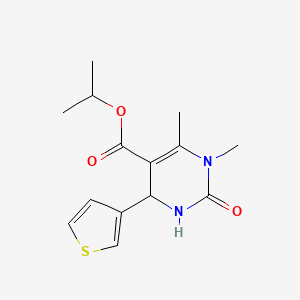
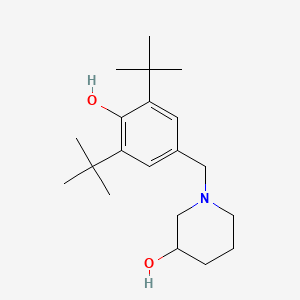
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{methyl[3-(1H-pyrazol-1-yl)benzyl]amino}-3-pyrrolidinol](/img/structure/B5106367.png)
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
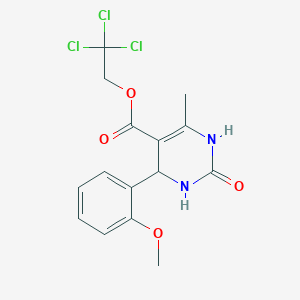
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)